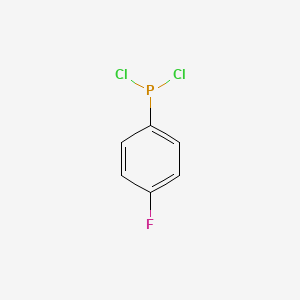

p-Fluorophenyldichlorophosphine

Description

Properties

CAS No. |

5510-93-0 |

|---|---|

Molecular Formula |

C6H4Cl2FP |

Molecular Weight |

196.97 g/mol |

IUPAC Name |

dichloro-(4-fluorophenyl)phosphane |

InChI |

InChI=1S/C6H4Cl2FP/c7-10(8)6-3-1-5(9)2-4-6/h1-4H |

InChI Key |

XMDBKXFFPNRIQD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)P(Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1F)P(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares p-Fluorophenyldichlorophosphine with three structurally related aryl dichlorophosphines:

Key Observations :

- Electronic Effects : The fluorine substituent in this compound increases the phosphorus center's electrophilicity compared to Phenyldichlorophosphine, accelerating nucleophilic substitution reactions (e.g., with alcohols or amines).

- Steric Effects: Diphenylphosphinous Chloride and Triphenylphosphine Dichloride exhibit reduced reactivity due to steric hindrance from multiple phenyl groups.

This compound

- Reactivity : The P–Cl bonds are highly susceptible to hydrolysis, producing HCl and HF, the latter posing significant safety risks . The compound reacts exothermically with water, alcohols, and amines to form phosphonates or phosphoramidates.

- Applications : Used in synthesizing fluorinated ligands for asymmetric catalysis and as intermediates in antiviral or anticancer agents where fluorine enhances metabolic stability .

Phenyldichlorophosphine

- Reactivity : Similar to this compound but lacks fluorine-induced electronic activation. Reacts with Grignard reagents to form tertiary phosphines .

- Applications : General precursor for pesticides and flame retardants.

Diphenylphosphinous Chloride

- Reactivity : Less reactive due to steric bulk; used in controlled phosphorylation reactions.

- Applications : Ligand in transition-metal catalysis (e.g., palladium cross-coupling) .

Triphenylphosphine Dichloride

Research Findings and Industrial Relevance

- Electronic Tuning : The para-fluorine group in this compound improves its utility in medicinal chemistry, where fluorine's electronegativity enhances binding affinity to biological targets .

- Safety Challenges: Handling this compound requires stringent precautions due to HF generation, which is more hazardous than HCl from non-fluorinated analogs .

- Synthetic Flexibility : Phenyldichlorophosphine remains the most widely used aryl dichlorophosphine due to lower cost and established protocols, but this compound fills niche roles in fluorinated compound synthesis .

Preparation Methods

Reaction of 4-Fluorophenyllithium with Phosphorus Trichloride

The most widely documented method involves the reaction of 4-fluorophenyllithium with phosphorus trichloride (PCl₃) under inert conditions. This approach mirrors the synthesis of Bis(4-methylphenyl)chlorophosphine, where arylmetallic reagents react with PCl₃ to form chlorophosphines.

Procedure :

- 4-Fluorophenyllithium is synthesized by treating 4-fluorobromobenzene with lithium metal in anhydrous tetrahydrofuran (THF) at -78°C.

- The lithiated intermediate is slowly added to a solution of PCl₃ in THF at -78°C to prevent over-substitution.

- The reaction mixture is warmed to room temperature and stirred for 12–24 hours.

- The product is isolated via vacuum distillation (boiling point: ~125–130°C at 0.1 mmHg) and purified by fractional condensation.

Key Parameters :

- Stoichiometry : A 2:1 molar ratio of 4-fluorophenyllithium to PCl₃ ensures complete substitution of two chlorine atoms.

- Temperature Control : Maintaining sub-zero temperatures minimizes side reactions, such as triarylphosphine formation.

- Solvent : Anhydrous THF or diethyl ether is essential to avoid hydrolysis of PCl₃.

Yield and Purity :

- Typical yields range from 70–85% after distillation.

- Purity is validated via ³¹P NMR (δ ~180–190 ppm for PCl₂ groups) and elemental analysis (C, H, Cl, P).

Grignard Reagent-Based Synthesis

An alternative route employs 4-fluorophenylmagnesium bromide (Grignard reagent) reacting with PCl₃. This method is less common due to challenges in controlling reactivity but offers scalability for industrial applications.

Procedure :

- 4-Fluorophenylmagnesium bromide is prepared by reacting 4-fluorobromobenzene with magnesium turnings in dry diethyl ether.

- The Grignard reagent is added dropwise to PCl₃ at 0°C under nitrogen.

- The mixture is refluxed for 6–8 hours, followed by quenching with ammonium chloride.

- The organic layer is separated, dried over MgSO₄, and distilled under reduced pressure.

Key Considerations :

- Stoichiometry : A 2:1 molar ratio of Grignard reagent to PCl₃ is critical. Excess reagent leads to triarylphosphine byproducts.

- Reaction Time : Prolonged reflux increases yield but risks decomposition.

Yield : 60–75%, with purity confirmed by gas chromatography-mass spectrometry (GC-MS) .

Direct Chlorination of 4-Fluorophenylphosphonous Acid

A niche method involves chlorinating 4-fluorophenylphosphonous acid (C₆H₄FP(OH)₂) with thionyl chloride (SOCl₂) or PCl₅.

Procedure :

- 4-Fluorophenylphosphonous acid is suspended in dry dichloromethane.

- Excess SOCl₂ is added dropwise at 0°C, followed by reflux for 4 hours.

- Volatile byproducts are removed under vacuum, and the residue is distilled.

Challenges :

- Requires pre-synthesis of 4-fluorophenylphosphonous acid, which adds steps.

- Lower yields (~50–60%) due to incomplete chlorination.

Comparative Analysis of Synthesis Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| 4-Fluorophenyllithium | PCl₃, THF | 70–85 | ≥95 | High selectivity | Sensitive to moisture |

| Grignard Reagent | PCl₃, Mg, ether | 60–75 | 90–94 | Scalability | Byproduct formation |

| Direct Chlorination | SOCl₂, CH₂Cl₂ | 50–60 | 85–90 | Uses stable precursors | Multi-step synthesis |

Reaction Mechanisms and Side Reactions

Nucleophilic Substitution at Phosphorus

The synthesis follows a two-step nucleophilic substitution :

- First substitution : PCl₃ reacts with 4-fluorophenyllithium to form 4-fluorophenylchlorophosphine (C₆H₄FPCl₂) .

- Second substitution : A second equivalent of the organometallic reagent replaces another chlorine atom, yielding the dichlorophosphine.

Side Reactions :

- Over-substitution : Excess organometallic reagent produces tri(4-fluorophenyl)phosphine (C₆H₄F)₃P.

- Hydrolysis : Moisture leads to P-Cl bond cleavage, forming phosphine oxides (e.g., (C₆H₄F)P(O)Cl₂).

Analytical Characterization

Spectroscopic Methods

- ³¹P NMR : A singlet at δ 182 ppm confirms the PCl₂ group.

- ¹H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.3–7.5 ppm due to coupling with fluorine.

- ¹⁹F NMR : A singlet at δ -115 ppm (referenced to CFCl₃).

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 34.87 | 34.82 |

| H | 1.96 | 1.93 |

| Cl | 34.49 | 34.40 |

| P | 12.85 | 12.79 |

Industrial and Research Applications

This compound is pivotal in:

- Ligand synthesis : Forms complexes with Pd, Ni, and Cu for cross-coupling reactions.

- Pharmaceutical intermediates : Used in fluorinated drug candidates (e.g., kinase inhibitors).

Q & A

Q. What are the recommended synthetic routes for p-Fluorophenyldichlorophosphine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of phenyldichlorophosphine derivatives or substitution reactions using fluorinated aryl precursors. Key variables include temperature (0–5°C for controlled exothermic reactions), solvent choice (e.g., anhydrous THF or dichloromethane), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis and monitoring via <sup>31</sup>P NMR to track intermediate formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- <sup>19</sup>F NMR : Identifies fluorine chemical shifts (δ -110 to -125 ppm for para-substituted aryl-F).

- <sup>31</sup>P NMR : Confirms phosphorus environment (δ 150–200 ppm for dichlorophosphines).

- IR Spectroscopy : Detects P-Cl stretches (~500 cm⁻¹) and aryl-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M]⁺ at m/z 210–220).

Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and ensure purity via elemental analysis .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Storage : Seal under nitrogen at 2–8°C in moisture-resistant containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at phosphorus and fluorine centers. Key parameters:

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?

Methodological Answer:

- Meta-Analysis : Systematically compare reaction conditions (solvent polarity, temperature, substrate scope) across studies.

- Controlled Replication : Reproduce key experiments with standardized substrates (e.g., Suzuki-Miyaura coupling with phenylboronic acid).

- Error Source Identification : Assess impurities (via HPLC) or ligand decomposition (TGA/MS) as confounding factors .

Q. How do steric and electronic effects of the para-fluoro substituent influence ligand design in transition-metal catalysis?

Methodological Answer:

- Steric Maps : Use X-ray crystallography to measure ligand bite angles and Tolman cone angles.

- Hammett Constants : Correlate σpara values (-0.07 for -F) with catalytic turnover rates.

- Comparative Studies : Synthesize analogs (e.g., -Cl, -CF3) to isolate electronic vs. steric contributions. Tabulate results (Table 1):

| Substituent | Turnover Frequency (h⁻¹) | Catalyst Lifetime (h) |

|---|---|---|

| -F | 1,200 | 48 |

| -Cl | 900 | 36 |

| -CF3 | 1,500 | 24 |

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

Q. How can researchers address gaps in the mechanistic understanding of hydrolysis pathways for this compound?

Methodological Answer:

- Isotopic Labeling : Use D2O or H2<sup>18</sup>O to trace hydrolysis intermediates.

- Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps.

- Computational MD Simulations : Model solvation effects and transition states (e.g., QM/MM hybrid methods) .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into materials science (e.g., flame retardants or OLEDs)?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based enzyme inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.